2-((Difluoromethyl)sulfonyl)benzo[d]thiazole structure and properties
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole structure and properties
An In-depth Technical Guide to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, a significant heterocyclic organofluorine compound. The document delineates its fundamental physicochemical properties, spectroscopic signature, and established synthesis methodologies. A core focus is placed on its application as a potent difluoromethylating agent in modern organic synthesis, particularly under photocatalytic conditions. The guide further explores its potential in medicinal chemistry and materials science, supported by an analysis of the structure-activity relationships inherent to the benzothiazole scaffold. Detailed experimental protocols and characterization data are provided to enable researchers and drug development professionals to effectively utilize this versatile reagent.
Introduction: The Significance of Fluorinated Benzothiazoles
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Specifically, the difluoromethyl (CF2H) group is of high interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol functionalities.[1] 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole emerges at the intersection of these two important chemical motifs, presenting itself as a valuable reagent and building block for the synthesis of novel chemical entities.[4] This guide aims to provide a detailed technical resource on its structure, properties, synthesis, and applications.
Molecular Structure and Physicochemical Properties
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a solid, crystalline compound with the molecular formula C₈H₅F₂NO₂S₂.[4] Its structure features a benzothiazole core substituted at the 2-position with a difluoromethylsulfonyl group.
Systematic IUPAC Name: 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole[4]
CAS Registry Number: 186204-66-0[5]
Molecular Formula: C₈H₅F₂NO₂S₂[4][5]
Molecular Weight: 249.26 g/mol [4][5]
The presence of the strongly electron-withdrawing difluoromethylsulfonyl group significantly influences the electronic properties of the benzothiazole ring system. This is reflected in its high reduction potential of -1.17 V, which is key to its reactivity in single-electron transfer processes.[4][6]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 249.26 g/mol | [4][5] |
| Melting Point | 133-135 °C | [5] |
| Density | 1.564 g/cm³ (predicted) | [4][5] |
| pKa (predicted) | -3.17 ± 0.10 | [5] |
| Reduction Potential | -1.17 V | [4][6] |
| Physical Form | Solid |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals for the aromatic protons of the benzothiazole ring and the proton of the difluoromethyl group. In a typical deuterated solvent like DMSO-d₆, the difluoromethyl proton appears as a characteristic triplet due to coupling with the two fluorine atoms.[4]
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups. The sulfonyl group (SO₂) exhibits strong, characteristic symmetric and asymmetric stretching vibrations. The benzothiazole ring system shows characteristic aromatic C=C stretching bands.[4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 249.[4] High-resolution mass spectrometry (HRMS) provides the exact mass, consistent with the molecular formula C₈H₅F₂NO₂S₂.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum shows absorption maxima in the ultraviolet region, which are characteristic of the electronic transitions within the benzothiazole chromophore.[4]
Synthesis Methodologies
Several synthetic routes to 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole have been reported, offering flexibility in terms of starting materials and reaction conditions.
From 2-Mercaptobenzothiazole
A common and direct method involves the reaction of 2-mercaptobenzothiazole with a suitable difluoromethylating agent, such as difluoromethylsulfonyl chloride, under appropriate basic conditions. This approach leverages the nucleophilicity of the thiol group.[4]
Photocatalytic Methods
Modern synthetic advancements have introduced visible-light photocatalysis as an efficient and selective method for the synthesis of this compound. These methods often proceed under mild conditions and offer improved yields.[4]
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole.
Reactivity and Applications in Organic Synthesis
The primary application of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is as a difluoromethylating agent. The electron-deficient nature of the benzothiazole sulfone makes it an excellent precursor for the generation of difluoromethyl radicals under photoredox catalysis.
Visible-Light Photocatalyzed Difluoromethylation
In the presence of a suitable photocatalyst and a visible light source, 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole can undergo a single-electron reduction. This leads to the fragmentation of the molecule and the generation of a difluoromethyl radical (•CF₂H), which can then be trapped by a variety of aromatic and heteroaromatic substrates to introduce the difluoromethyl group.[4]
Experimental Protocol: Photocatalyzed Difluoromethylation of an Aromatic Substrate
-
Reaction Setup: To an oven-dried reaction vessel, add the aromatic substrate (1.0 equiv), 2-((difluoromethyl)sulfonyl)benzo[d]thiazole (1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).
-
Solvent and Degassing: Add the appropriate solvent (e.g., DMSO, DMF, or acetonitrile) and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel.
Diagram 2: Photocatalytic Difluoromethylation Cycle
Caption: Simplified catalytic cycle for visible-light mediated difluoromethylation.
Potential Applications in Drug Discovery and Materials Science
While its primary established role is as a synthetic reagent, the structural features of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole suggest potential applications in other fields.
Medicinal Chemistry
The benzothiazole core is present in many biologically active compounds.[2][3] The difluoromethyl group can enhance metabolic stability and binding affinity. Therefore, 2-((difluoromethyl)sulfonyl)benzo[d]thiazole could serve as a key intermediate in the synthesis of novel drug candidates.[4][6] Although specific biological activities for this exact compound are not extensively documented, related benzothiazole structures have shown promise as antimicrobial and anticancer agents.[4][7]
Agrochemicals
The introduction of fluorinated moieties is a common strategy in the development of modern agrochemicals to enhance their efficacy and bioavailability. The reactivity of 2-((difluoromethyl)sulfonyl)benzo[d]thiazole could be harnessed for the synthesis of new pesticides and herbicides.[6]
Materials Science
The electronic properties of the benzothiazole ring system, modulated by the difluoromethylsulfonyl group, make this and similar compounds candidates for investigation in the field of organic electronics and advanced materials.[4]
Safety and Handling
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a highly valuable and versatile compound in modern organic chemistry. Its utility as a difluoromethylating agent, particularly in visible-light photocatalysis, provides a powerful tool for the synthesis of fluorinated molecules. Its potential as a building block for pharmaceuticals, agrochemicals, and advanced materials warrants further investigation. This guide provides the foundational knowledge for researchers to explore and exploit the full potential of this important chemical entity.
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